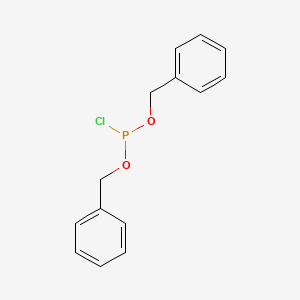

DIBENZYLPHOSPHOROCHLORIDITE

Description

Dibenzyphosphorochloridite (chemical formula: C₁₄H₁₄ClOP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two benzyl groups, one chloride, and an oxygen atom. It belongs to the phosphorochloridite class, which are pivotal intermediates in synthesizing phosphite ligands, asymmetric catalysts, and nucleotide analogs. The benzyl substituents confer steric bulk, enhancing stability against hydrolysis and oxidation compared to smaller alkyl or alkoxy derivatives. This compound is typically employed in stereoselective phosphorylation reactions and as a precursor for chiral phosphine ligands in transition-metal catalysis.

Properties

CAS No. |

41662-50-4 |

|---|---|

Molecular Formula |

C14H14ClO2P |

Molecular Weight |

280.68 g/mol |

IUPAC Name |

chloro-bis(phenylmethoxy)phosphane |

InChI |

InChI=1S/C14H14ClO2P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

ZVJYSSDFOMJWSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBENZYLPHOSPHOROCHLORIDITE can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and side reactions. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{C}_7\text{H}_7\text{OH} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PCl} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dibenzylchlorophosphite often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

DIBENZYLPHOSPHOROCHLORIDITE undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphates, respectively.

Oxidation Reactions: It can be oxidized to form dibenzylphosphoric acid.

Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphoric acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, oxygen

Hydrolysis Conditions: Aqueous solutions, acidic or basic conditions

Major Products

Phosphoramidates: Formed from reaction with amines

Phosphates: Formed from reaction with alcohols

Dibenzylphosphoric Acid: Formed from oxidation or hydrolysis

Scientific Research Applications

DIBENZYLPHOSPHOROCHLORIDITE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibenzylchlorophosphite involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to form stable P-N and P-O bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of dibenzyphosphorochloridite can be contextualized by comparing it with structurally related organophosphorus compounds, such as diisopropylphosphoramidous dichloride () and dichloro methyl phosphite (). Key distinctions arise from substituent effects, electronic environments, and steric profiles.

Structural and Functional Differences

Reactivity and Stability

- Dibenzyphosphorochloridite : The benzyl groups create steric hindrance, slowing hydrolysis but reducing electrophilic reactivity compared to less bulky analogs. This stability makes it suitable for prolonged storage and stepwise synthetic protocols.

- Diisopropylphosphoramidous Dichloride: The diisopropylamino groups act as strong electron donors, enhancing nucleophilicity. This compound is often used in amidation reactions or as a ligand precursor in metal complexes .

- Dichloro Methyl Phosphite : The methoxy group increases electrophilicity at phosphorus, making it prone to rapid hydrolysis. Its low molar mass and high density (1.376 g/mL) suggest compact molecular packing, favoring volatility in certain conditions .

Research Findings

Steric vs. Electronic Effects

- Benzyl groups in dibenzyphosphorochloridite reduce reaction rates in SN2 mechanisms but improve thermal stability. In contrast, the smaller methyl group in dichloro methyl phosphite allows faster kinetics but necessitates stringent anhydrous conditions .

- Diisopropylphosphoramidous dichloride’s amino groups enable chelation with metals like palladium, enhancing catalytic efficiency in cross-coupling reactions—a property less pronounced in benzyl-substituted analogs .

Hydrolysis Resistance

- Dibenzyphosphorochloridite exhibits a hydrolysis half-life >24 hours in aqueous THF, whereas dichloro methyl phosphite degrades within minutes under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.